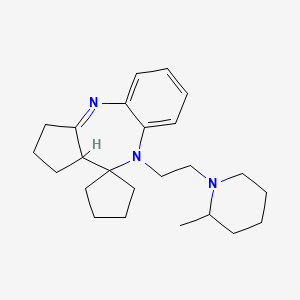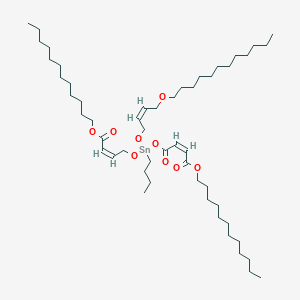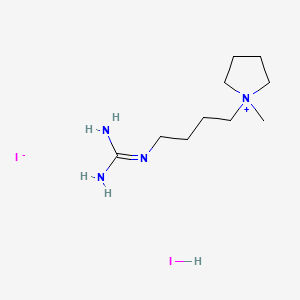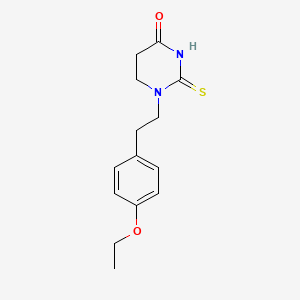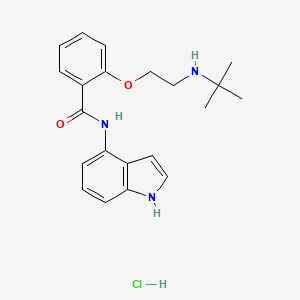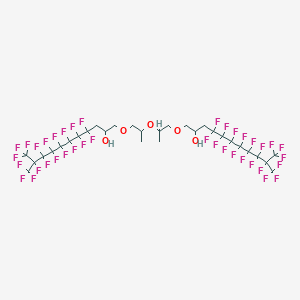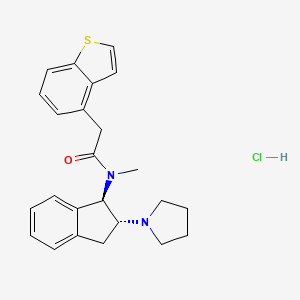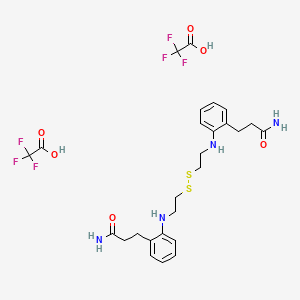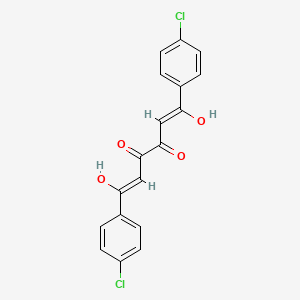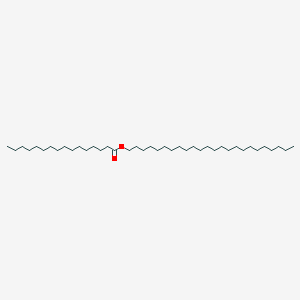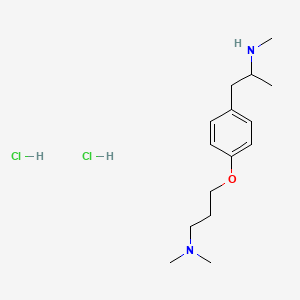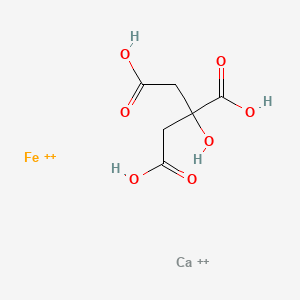
Calcium ferrous citrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium ferrous citrate is a chemical compound with the molecular formula C₁₂H₁₀Ca₂FeO₁₄. It is composed of calcium, iron, and citrate ions. This compound is known for its potential applications in various fields, including medicine, chemistry, and industry. The unique combination of calcium and iron in a citrate complex makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium ferrous citrate can be synthesized through various methods. One common approach involves the reaction of calcium carbonate, ferrous sulfate, and citric acid in an aqueous solution. The reaction typically occurs under controlled pH and temperature conditions to ensure the formation of the desired compound. The reaction can be represented as follows:
[ \text{CaCO}_3 + \text{FeSO}_4 + \text{C}_6\text{H}_8\text{O}_7 \rightarrow \text{Ca}_2\text{Fe(C}_6\text{H}_5\text{O}_7)_2 + \text{H}_2\text{O} + \text{CO}_2 ]
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The raw materials, including calcium carbonate, ferrous sulfate, and citric acid, are mixed in precise proportions and subjected to controlled reaction conditions. The resulting product is then purified and dried to obtain the final compound in a stable form.
Chemical Reactions Analysis
Types of Reactions
Calcium ferrous citrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of calcium and iron ions, as well as the citrate ligand.
Common Reagents and Conditions
Oxidation: In the presence of oxidizing agents, ferrous ions (Fe²⁺) in this compound can be oxidized to ferric ions (Fe³⁺). This reaction is often facilitated by the presence of oxygen or other oxidizing agents.
Reduction: Under reducing conditions, ferric ions (Fe³⁺) can be reduced back to ferrous ions (Fe²⁺). Reducing agents such as hydrogen gas or sodium borohydride are commonly used.
Substitution: this compound can undergo substitution reactions where the citrate ligand is replaced by other ligands. This can occur in the presence of strong acids or bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of ferric citrate, while reduction can regenerate the ferrous form.
Scientific Research Applications
Calcium ferrous citrate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a source of calcium and iron ions in coordination chemistry studies.
Biology: In biological research, this compound is studied for its potential role in cellular processes involving calcium and iron metabolism.
Medicine: The compound is investigated for its potential use in treating iron deficiency anemia and other conditions related to calcium and iron metabolism.
Industry: In industrial applications, this compound is used in water treatment processes and as a nutritional supplement in animal feed.
Mechanism of Action
The mechanism of action of calcium ferrous citrate involves the release of calcium and iron ions in biological systems. These ions play crucial roles in various physiological processes. Calcium ions are essential for bone health, muscle function, and nerve transmission, while iron ions are vital for oxygen transport and cellular respiration. The citrate ligand helps in the solubilization and bioavailability of these ions, facilitating their absorption and utilization in the body.
Comparison with Similar Compounds
Calcium ferrous citrate can be compared with other similar compounds such as:
Ferrous sulfate: Commonly used as an iron supplement, but lacks the calcium component.
Calcium citrate: Used as a calcium supplement, but does not provide iron.
Ferric citrate: Used in the treatment of hyperphosphatemia in chronic kidney disease patients, but has different oxidation states of iron.
The uniqueness of this compound lies in its ability to provide both calcium and iron in a single compound, making it a versatile and valuable compound for various applications.
Properties
CAS No. |
53684-61-0 |
|---|---|
Molecular Formula |
C6H8CaFeO7+4 |
Molecular Weight |
288.05 g/mol |
IUPAC Name |
calcium;2-hydroxypropane-1,2,3-tricarboxylic acid;iron(2+) |
InChI |
InChI=1S/C6H8O7.Ca.Fe/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;/q;2*+2 |
InChI Key |
APWIREYTDSSNID-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Ca+2].[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(benzenesulfonamido)-4,5-dimethylphenyl]benzenesulfonamide](/img/structure/B12724338.png)
![N-methyl-N-(114C)methyl-2-[3-[(1R)-1-pyridin-2-ylethyl]-1-benzothiophen-2-yl]ethanamine](/img/structure/B12724341.png)
